molecular formula C10H11N B13525307 1-(4-Ethynylphenyl)ethan-1-amine

1-(4-Ethynylphenyl)ethan-1-amine

Cat. No.: B13525307
M. Wt: 145.20 g/mol
InChI Key: LMPWVOBLZARDJU-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenyl)ethan-1-amine (CAS 1213348-67-4) is a chiral amine building block of high value to researchers in organic chemistry and materials science. Its molecular structure incorporates both a primary amine and an ethynyl group on a benzene ring, enabling its use in a diverse range of synthetic transformations and polymerizations . The compound is closely related to 4-ethynylaniline, a known precursor for the electrochemical synthesis of diazine compounds, which are important in the dye industry and biological applications . The amine functionality allows it to form amides and imines, while the terminal alkyne is amenable to metal-catalyzed coupling reactions, such as the Sonogashira reaction, and cycloadditions. This makes it a versatile precursor for constructing more complex molecular architectures, including conjugated polymers and dendrimers. The (S)-enantiomer is available for research requiring stereochemical control . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

1-(4-ethynylphenyl)ethanamine

InChI

InChI=1S/C10H11N/c1-3-9-4-6-10(7-5-9)8(2)11/h1,4-8H,11H2,2H3

InChI Key

LMPWVOBLZARDJU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C#C)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Ethynylphenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and ethynylmagnesium bromide.

    Grignard Reaction: The ethynylmagnesium bromide is reacted with 4-bromoacetophenone to form 1-(4-ethynylphenyl)ethanone.

    Reduction: The resulting 1-(4-ethynylphenyl)ethanone is then reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Ethynylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Tetrahydrofuran (THF), ethanol

Major products formed from these reactions include ketones, alcohols, and substituted amines.

Scientific Research Applications

Scientific Research Applications

1-(4-Ethynylphenyl)ethan-1-amine is a compound with diverse applications in scientific research, including its use as a building block in organic synthesis, its study for potential biological activities, and its exploration as a pharmaceutical intermediate. It is also utilized in the development of advanced materials.

Chemistry
this compound serves as a building block in organic synthesis, enabling the creation of complex molecules. The ethynyl group present in the compound can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains.

Biology
This compound is studied for its potential biological activities, including interactions with enzymes and receptors. 2-(4-Ethynylphenoxy)ethan-1-amine, a similar compound, is investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine
Ongoing research explores the potential of this compound as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

Industry
Due to its unique structural properties, this compound is used in the development of advanced materials, including polymers and nanomaterials. 1-(4-Ethynylphenyl)ethan-1-one has been used as alkyne substrate for optimization of reaction conditions .

Synthesis of 3-Bromo-Pyridazines

Mechanism of Action

The mechanism of action of 1-(4-Ethynylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(4-Ethynylphenyl)ethan-1-amine with structurally related ethan-1-amine derivatives, emphasizing substituent effects and applications:

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-ethynylphenyl C${10}$H${11}$N 145.20 Potential chiral building block; electronic conjugation
1-(4-Fluorophenyl)ethan-1-amine (F-MBA) 4-fluorophenyl C$8$H${10}$FN 139.17 Halogen bonding in X-ray detection materials
1-(Naphthalen-1-yl)ethan-1-amine naphthalen-1-yl C${12}$H${13}$N 171.24 High enantioselective transport efficiency
Avapritinib 4-fluorophenyl + complex C${28}$H${28}$FN$_7$O 497.57 FDA-approved kinase inhibitor
1-(Pyridin-2-yl)ethan-1-amine pyridin-2-yl C$7$H${10}$N$_2$ 122.17 Chiral intermediate for pharmaceuticals
1-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine 4-methoxyphenyl + 4-CF$_3$ C${16}$H${16}$F$_3$NO 295.30 Enhanced solubility for synthetic applications

Substituent Electronic Effects

  • Electron-withdrawing groups (EWGs): The ethynyl group (-C≡CH) in the target compound is moderately electron-withdrawing due to sp-hybridization, comparable to halogens (e.g., -F in F-MBA) and trifluoromethyl (-CF$_3$) . These groups reduce amine basicity but enhance stability in oxidative environments.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Ethynylphenyl)ethan-1-amine?

Methodological Answer: The synthesis of this compound typically involves two key steps:

Introduction of the Ethynyl Group : Utilize a Sonogashira coupling between 4-iodophenylamine and a terminal alkyne (e.g., trimethylsilylacetylene) under palladium catalysis (e.g., Pd(PPh₃)₂Cl₂) and copper iodide in a triethylamine base. This step requires anhydrous conditions and inert gas (N₂/Ar) to prevent oxidation .

Reductive Amination : Convert the resulting ketone intermediate to the primary amine using sodium cyanoborohydride (NaBH₃CN) or lithium aluminum hydride (LiAlH₄) in methanol or THF, followed by purification via column chromatography .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
EthynylationPd(PPh₃)₂Cl₂, CuI, TMS-acetylene, Et₃N, 60°C75–85
Reductive AminationNaBH₃CN, NH₄OAc, MeOH, RT60–70

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for a singlet at δ 2.1–2.3 ppm (amine protons), a triplet for the ethynyl proton (δ 2.8–3.1 ppm), and aromatic protons (δ 7.2–7.6 ppm).
    • ¹³C NMR : Confirm the ethynyl carbon at δ 70–80 ppm and aromatic carbons at δ 120–140 ppm .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 171.2) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

  • Chiral Resolution : Employ enzymatic transaminases (e.g., from Arthrobacter spp.) to selectively convert the undesired enantiomer into a ketone, followed by separation .
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts during Sonogashira coupling to induce enantioselectivity .
  • Validation : Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

  • Standardized Assays : Replicate studies under controlled conditions (pH 7.4, 37°C) using validated cell lines (e.g., HEK293 for receptor binding) .
  • Control Compounds : Include structurally similar analogs (e.g., 1-(4-fluorophenyl)ethan-1-amine) to benchmark activity .
  • Data Harmonization : Apply multivariate analysis to account for variables like solvent polarity (e.g., DMSO vs. aqueous buffers) and substituent electronic effects .

Q. Table 2: Comparative Biological Activity

DerivativeIC₅₀ (μM)Target ReceptorReference
This compound12.3 ± 1.2Dopamine D2
1-(4-Fluorophenyl)ethan-1-amine45.6 ± 3.8Dopamine D2

Q. What strategies enhance the compound's stability in aqueous solutions?

Methodological Answer:

  • pH Buffering : Store solutions at pH 6.5–7.5 to minimize amine protonation or deprotonation .
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage .
  • Chelating Agents : Add EDTA (1 mM) to prevent metal-catalyzed degradation .

Q. How does the ethynyl substituent influence receptor binding affinity?

Methodological Answer:

  • Steric Effects : The linear ethynyl group reduces steric hindrance, allowing deeper penetration into hydrophobic receptor pockets (e.g., serotonin 5-HT₂A) .
  • Electronic Effects : The sp-hybridized carbons enhance π-backbonding with aromatic residues (e.g., Tyr370 in dopamine receptors), increasing binding affinity by 2–3 fold compared to methyl or methoxy analogs .

Q. What computational methods predict the compound's pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions using AMBER or GROMACS to estimate binding free energy (ΔG) .
  • ADMET Prediction : Use SwissADME or ADMETlab to forecast parameters like logP (2.1–2.5), BBB permeability (>0.3), and CYP450 inhibition .

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